molecular formula C8H4Br2N2O2 B3055374 6,8-dibromoquinazoline-2,4(1H,3H)-dione CAS No. 643-37-8

6,8-dibromoquinazoline-2,4(1H,3H)-dione

Cat. No.: B3055374
CAS No.: 643-37-8
M. Wt: 319.94 g/mol
InChI Key: ZIXYTRRIMYQCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromoquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromoquinazoline-2,4(1H,3H)-dione typically involves the bromination of quinazoline-2,4(1H,3H)-dione. One common method is the reaction of quinazoline-2,4(1H,3H)-dione with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromoquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states. Reduction reactions can also be performed to modify the quinazoline ring.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the quinazoline ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including 6,8-dibromoquinazoline-2,4(1H,3H)-dione. These compounds have been evaluated against various bacterial strains:

  • Mechanism of Action : The derivatives function as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication and transcription.
  • Efficacy : In a study evaluating several derivatives, some compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed inhibition zone values ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli .
CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Compound 131180 mg/mL
Compound 1510-1275 mg/mL

Anticancer Properties

The potential of this compound as an anticancer agent has also been explored:

  • PARP Inhibition : Some derivatives have been synthesized as inhibitors of poly(ADP-ribose) polymerases (PARP-1 and PARP-2), which play critical roles in DNA repair mechanisms. Compounds designed with specific moieties exhibited IC50 values in the nanomolar range against PARP-1 .
  • Combination Therapy : Notably, certain compounds demonstrated enhanced cytotoxicity when used in combination with established chemotherapeutics like temozolomide (TMZ), suggesting a synergistic effect that could improve treatment outcomes for cancer patients .

Anti-inflammatory and Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, the compound exhibits various other biological activities:

  • NHE-1 Inhibition : Derivatives of quinazoline-2,4(1H,3H)-dione have been identified as inhibitors of the sodium-hydrogen exchanger NHE-1. This action is significant in managing conditions such as hypertension and heart diseases .
  • Anti-inflammatory Effects : Some studies reported that certain derivatives could alleviate cytokine-mediated inflammatory responses and tissue damage in models of acute lung injury .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical methodologies that allow for the incorporation of different functional groups to enhance biological activity:

  • Synthetic Routes : Multiple synthetic pathways have been documented to produce this compound efficiently. These methods often involve reactions with urea and dibromobenzoic acids under controlled conditions .

Case Studies and Research Findings

Several case studies reinforce the pharmacological significance of this compound:

  • A study conducted on a series of quinazoline derivatives demonstrated that structural modifications could lead to enhanced antimicrobial activity against resistant bacterial strains .
  • Another investigation focused on the anti-inflammatory properties revealed that specific derivatives significantly reduced neutrophil infiltration in murine models .

Mechanism of Action

The mechanism of action of 6,8-dibromoquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Quinazoline-2,4(1H,3H)-dione: The parent compound without bromine substitution.

    6-Bromoquinazoline-2,4(1H,3H)-dione: A similar compound with a single bromine atom at the 6 position.

    8-Bromoquinazoline-2,4(1H,3H)-dione: A similar compound with a single bromine atom at the 8 position.

Uniqueness: 6,8-Dibromoquinazoline-2,4(1H,3H)-dione is unique due to the presence of two bromine atoms, which enhances its reactivity and potential biological activity compared to its mono-brominated counterparts. The dual bromination can lead to different chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

6,8-Dibromoquinazoline-2,4(1H,3H)-dione (CAS No. 643-37-8) is a synthetic compound belonging to the quinazoline family, characterized by the presence of two bromine atoms at positions 6 and 8 of the quinazoline ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C₈H₄Br₂N₂O₂
  • Molecular Weight : 319.94 g/mol
  • Synthesis : The compound can be synthesized through various methods, including reactions involving urea and dibromobenzoic acid under specific conditions (180-210°C for 2 hours) .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound derivatives. In one study, a series of quinazoline derivatives were evaluated against both Gram-positive and Gram-negative bacterial strains using the agar well diffusion method. The results indicated that several derivatives exhibited significant antimicrobial activity:

CompoundInhibition Zone (mm)MIC (mg/mL)Activity Type
Compound 1312 mm75 mg/mLBroad-spectrum
Compound 1511 mm80 mg/mLModerate against Staphylococcus aureus
Compound 14a12 mm70 mg/mLModerate against Candida albicans

These findings suggest that certain derivatives of the compound may serve as effective antimicrobial agents .

Anticancer Potential

The anticancer activity of quinazoline derivatives has also been explored. Research indicates that these compounds can inhibit various cancer cell lines by interfering with critical cellular pathways. For instance, a study highlighted that specific modifications to the quinazoline structure could enhance its efficacy against cancer cells by targeting DNA topoisomerases and other enzymes involved in cell proliferation .

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. The bromine substituents may enhance the compound's lipophilicity and bioavailability, allowing for better penetration into cells and improved interaction with target sites .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, researchers synthesized a series of quinazoline derivatives including this compound and tested their efficacy against Escherichia coli and Staphylococcus aureus. The results demonstrated that modifications to the functional groups significantly influenced the antimicrobial potency. Compound 15 showed promising results with an inhibition zone of 11 mm against Staphylococcus aureus, suggesting potential for development into therapeutic agents .

Case Study 2: Anticancer Activity

Another research project focused on evaluating the anticancer properties of various quinazoline derivatives on human cancer cell lines. The study found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Properties

IUPAC Name

6,8-dibromo-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-3-1-4-6(5(10)2-3)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXYTRRIMYQCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495252
Record name 6,8-Dibromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643-37-8
Record name 6,8-Dibromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-dibromoquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6,8-dibromoquinazoline-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
6,8-dibromoquinazoline-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
6,8-dibromoquinazoline-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
6,8-dibromoquinazoline-2,4(1H,3H)-dione
Reactant of Route 6
6,8-dibromoquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.